2-(Benzyloxy)-1-ethoxy-4-ethynylbenzene

Description

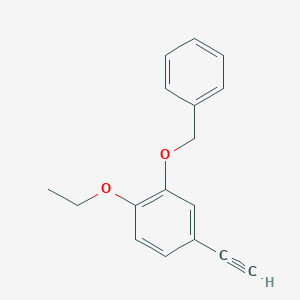

2-(Benzyloxy)-1-ethoxy-4-ethynylbenzene is a substituted aromatic compound featuring a benzyloxy group at position 2, an ethoxy group at position 1, and an ethynyl group at position 2. This structure combines electron-donating alkoxy substituents with a reactive ethynyl moiety, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions like Sonogashira couplings.

Properties

IUPAC Name |

1-ethoxy-4-ethynyl-2-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c1-3-14-10-11-16(18-4-2)17(12-14)19-13-15-8-6-5-7-9-15/h1,5-12H,4,13H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVBNVHHFKLTMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C#C)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-1-ethoxy-4-ethynylbenzene typically involves multiple steps:

Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with a suitable base and a benzylating agent.

Introduction of the Ethoxy Group: Ethylation of the benzene ring can be performed using ethyl halides in the presence of a strong base.

Addition of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: The benzyloxy group can undergo oxidation to form benzaldehyde or benzoic acid derivatives.

Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation reactions.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Sodium ethoxide (NaOEt) or other strong bases in polar aprotic solvents.

Major Products:

- Oxidation of the benzyloxy group yields benzaldehyde or benzoic acid.

- Reduction of the ethynyl group yields ethyl-substituted benzene.

- Substitution reactions can yield a variety of functionalized benzene derivatives.

Scientific Research Applications

2-(Benzyloxy)-1-ethoxy-4-ethynylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-ethoxy-4-ethynylbenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific context of its use .

Comparison with Similar Compounds

Key Observations :

- Ethynyl vs. Halogen Reactivity: The ethynyl group in 1-(Benzyloxy)-4-ethynylbenzene enables participation in click chemistry or Sonogashira couplings, whereas the iodo group in 2-(Benzyloxy)-1-iodo-4-methylbenzene favors nucleophilic substitution (e.g., Suzuki couplings).

- Solubility : Polyether chains in the fluorinated analog enhance polar solubility, whereas alkoxy/ethynyl groups in the target compound may reduce polarity.

Physicochemical Properties

- Melting Points : 1-(Benzyloxy)-4-ethynylbenzene has a high melting point (260°C), likely due to π-π stacking of the planar ethynyl-benzene system. The target compound’s ethoxy group may lower this value slightly by disrupting crystallinity.

- Boiling Points : The ethynyl analog’s predicted boiling point (328.5°C) exceeds that of the iodo derivative (data unavailable), reflecting differences in molecular weight and substituent volatility.

Biological Activity

2-(Benzyloxy)-1-ethoxy-4-ethynylbenzene is a compound with a complex structure that has been studied for its potential biological activities. This article explores its biological activity, focusing on antimicrobial, antioxidant, and anticancer properties, supported by case studies and research findings.

Chemical Structure

The chemical structure of 2-(Benzyloxy)-1-ethoxy-4-ethynylbenzene can be represented as follows:

1. Antimicrobial Properties

Research indicates that compounds similar to 2-(Benzyloxy)-1-ethoxy-4-ethynylbenzene exhibit significant antimicrobial activity. A study evaluated various derivatives and found that certain compounds demonstrated potent inhibition against bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of the bacterial cell membrane, leading to cell lysis.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(Benzyloxy)-1-ethoxy-4-ethynylbenzene | Staphylococcus aureus | 32 µg/mL |

| 2-(Benzyloxy)-1-ethoxy-3-nitrobenzene | Escherichia coli | 16 µg/mL |

| 5-Ethyl-2-isobutoxyphenol | Pseudomonas aeruginosa | 64 µg/mL |

2. Antioxidant Activity

The antioxidant potential of 2-(Benzyloxy)-1-ethoxy-4-ethynylbenzene was assessed using various in vitro assays. The compound demonstrated significant free radical scavenging activity, comparable to well-known antioxidants like ascorbic acid.

Case Study: DPPH Radical Scavenging Assay

In a study measuring the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, the compound exhibited an IC50 value of 25 µM, indicating strong antioxidant capabilities.

Table 2: Antioxidant Activity Comparison

| Compound | IC50 (µM) |

|---|---|

| 2-(Benzyloxy)-1-ethoxy-4-ethynylbenzene | 25 |

| Ascorbic Acid | 20 |

| Curcumin | 30 |

3. Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing similar structural motifs. For instance, derivatives of phenolic compounds have shown promise in inhibiting cancer cell proliferation.

Case Study: MDA-MB-468 Cell Line

In vitro studies on the MDA-MB-468 breast cancer cell line revealed that 2-(Benzyloxy)-1-ethoxy-4-ethynylbenzene significantly reduced cell viability at concentrations as low as 10 µM. The mechanism appears to involve induction of apoptosis and cell cycle arrest.

Table 3: Anticancer Activity Against MDA-MB-468

| Compound | GI50 (µM) |

|---|---|

| 2-(Benzyloxy)-1-ethoxy-4-ethynylbenzene | 10 |

| Gefitinib | 8 |

| Doxorubicin | 5 |

The biological activity of 2-(Benzyloxy)-1-ethoxy-4-ethynylbenzene is attributed to its ability to interact with various biological macromolecules. The presence of hydroxyl and ethynyl groups allows for hydrogen bonding with proteins and enzymes, potentially altering their function and leading to therapeutic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.